(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone is a synthetic compound with potential applications in medicinal chemistry. This compound is notable for its structural complexity and the presence of a naphthalene moiety, which often suggests significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the thieno[3,2-c]pyridine core, which can be achieved via a cyclization reaction involving appropriate starting materials. Piperidin-1-yl and naphthalen-1-yl groups are then introduced through subsequent substitution reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of (4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone would involve optimization of reaction conditions to maximize yield and minimize impurities. This typically includes the use of high-purity reagents, precise temperature control, and potentially catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, altering the compound's functionality.
Reduction: Gain of electrons, often resulting in hydrogenation of double bonds.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Employing oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under specific pH and temperature conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield more oxygenated derivatives, while reduction typically produces more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as an intermediate in the synthesis of more complex molecules. It is also used in studying reaction mechanisms due to its reactive functional groups.
Biology
The compound may be investigated for its potential biological activities, including binding studies with proteins or nucleic acids.
Medicine
Given its structural features, the compound could be explored for pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In industry, (4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone might be utilized in the development of new materials or as a precursor in the manufacture of other synthetic chemicals.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of its targets. Pathways involved might include signal transduction or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Comparison
Compared to similar compounds, such as other thienopyridine derivatives or naphthalene-containing molecules, (4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone stands out due to its unique combination of a piperidinyl group and a naphthalene moiety. This gives it distinctive chemical and biological properties.
Similar Compounds
Thieno[3,2-c]pyridine derivatives.
Naphthalene derivatives.
Piperidin-1-yl substituted compounds.
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-23(21-7-3-5-17-4-1-2-6-20(17)21)24-12-8-19(9-13-24)25-14-10-22-18(16-25)11-15-27-22/h1-7,11,15,19H,8-10,12-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIXBCXNBJSXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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